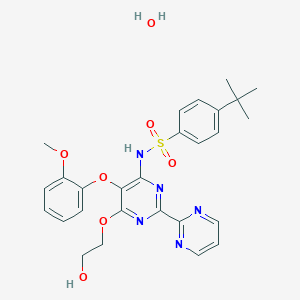

Bosentan hydrate

Descripción general

Descripción

Bosentan Hidrato es un compuesto basado en sulfonamida que funciona como un antagonista dual del receptor de endotelina. Se utiliza principalmente en el tratamiento de la hipertensión arterial pulmonar al bloquear la acción de las moléculas de endotelina, que de otro modo promoverían el estrechamiento de los vasos sanguíneos y conducirían a la presión arterial alta . Bosentan Hidrato se comercializa bajo el nombre comercial Tracleer por Actelion Pharmaceuticals .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Bosentan Hidrato se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4-tert-butilbencenosulfonamida con varios reactivos. La síntesis generalmente implica los siguientes pasos:

Formación del núcleo de bipirimidina: Este paso implica la reacción de 2-cloropirimidina con 2-hidroxietoxietoxi-5-metoxifenol para formar el núcleo de bipirimidina.

Formación de sulfonamida: El núcleo de bipirimidina luego se hace reaccionar con cloruro de 4-tert-butilbencenosulfonilo para formar la sulfonamida.

Hidratación: El paso final implica la hidratación de la sulfonamida para formar Bosentan Hidrato.

Métodos de producción industrial

La producción industrial de Bosentan Hidrato implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Electrochemical Oxidation

Bosentan undergoes irreversible oxidation in nonaqueous media. Key parameters from cyclic voltammetry studies include:

This oxidation process is critical for developing voltammetric quantification methods, with linear sweep voltammetry (LSV) showing a detection limit of 0.12 μg/mL .

Substitution Reactions Leading to Dimer Formation

During industrial synthesis, bosentan hydrate forms a dimer impurity (N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide)) via nucleophilic substitution:

| Reaction Parameter | Optimized Condition |

|---|---|

| Reactants | Bosentan + 4-(1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide |

| Base | Sodium tert-butoxide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 25°C |

| Reaction time | 60–90 hours |

| Yield improvement | 15–20% increase over previous methods |

This side reaction occurs during final synthesis steps and was mitigated by replacing hazardous sodium metal with sodium tert-butoxide, enhancing process safety .

Metabolic Transformations

While primarily pharmacological, bosentan’s hepatic metabolism involves chemical oxidation mediated by cytochrome P450 enzymes:

| Enzyme | Metabolic Pathway | Active Metabolite |

|---|---|---|

| CYP2C9 | Hydroxylation of pyrimidine ring | Ro 48-5033 (10–20% activity) |

| CYP3A4 | N-dealkylation | Ro 64-1056 |

| CYP2C19 | Secondary oxidation pathways | Ro 47-8634 |

These metabolites contribute approximately 30% to total pharmacological activity .

Stability Under Processing Conditions

Mechanical stress induces physical transformations rather than chemical reactions:

- Cryomilling : Generates amorphous bosentan without chemical degradation

- Spray drying : Maintains chemical integrity up to 180°C

- Dehydration : Reversible water loss occurs at 120°C without structural decomposition

This reactivity profile informs pharmaceutical manufacturing and analytical method development for this compound. The compound’s stability under thermal and mechanical stress enables diverse formulation strategies while requiring strict control of electrochemical conditions during quantification.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Pulmonary Arterial Hypertension (PAH)

Bosentan is primarily indicated for the treatment of PAH, where it functions by antagonizing endothelin-1 at both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. This action leads to vasodilation and a reduction in pulmonary vascular resistance, improving exercise capacity and quality of life in patients with PAH .

2. Other Conditions

Research indicates that bosentan may also be effective in treating conditions such as:

- Eisenmenger Syndrome : A complication of congenital heart defects leading to PAH.

- Persistent Pulmonary Hypertension of the Newborn (PPHN) : Clinical trials have explored bosentan's role in managing this condition .

Formulation Advancements

1. Orodispersible Tablets

Recent studies have focused on improving the oral bioavailability of bosentan through innovative formulations such as orodispersible tablets. These formulations utilize excipients like xylitol and menthol to enhance dissolution rates, making the drug more accessible for elderly and pediatric patients . The findings showed significant improvements in dissolution characteristics compared to traditional tablets.

2. Dry Powder Inhalers (DPIs)

Bosentan hydrate microparticles have been developed for use in dry powder inhalers via spray drying techniques. This method allows for better aerosol dispersion and improved bioavailability, particularly beneficial for patients with respiratory conditions . The physicochemical properties of these microparticles were characterized using various analytical techniques, confirming their potential for effective pulmonary delivery.

Case Studies and Research Findings

1. Health-Related Quality of Life (HRQL) Improvement

A longitudinal study evaluated the impact of bosentan on HRQL and dyspnoea in patients with idiopathic pulmonary fibrosis. Results indicated a statistically significant improvement in dyspnoea scores among those treated with bosentan compared to placebo . This underscores the compound's broader applicability beyond PAH.

2. Stability Studies

Research assessing the stability of compounded oral suspensions of bosentan revealed that a 6.25 mg/mL suspension maintained physical and chemical stability for up to one month under controlled conditions. This finding is crucial for ensuring the reliability of compounded formulations in clinical settings .

Comparative Data Table

Mecanismo De Acción

Bosentan Hidrato ejerce sus efectos al antagonizar competitivamente la endotelina-1 en los receptores de endotelina-A y endotelina-B. La endotelina-1 es un potente vasoconstrictor, y su unión a estos receptores causa la constricción de los vasos sanguíneos pulmonares. Al bloquear esta unión, Bosentan Hidrato ayuda a relajar y ensanchar los vasos sanguíneos, lo que reduce la presión arterial en los pulmones .

Comparación Con Compuestos Similares

Compuestos similares

Ambrisentan: Otro antagonista del receptor de endotelina que se utiliza para tratar la hipertensión arterial pulmonar.

Macitentan: Un antagonista dual del receptor de endotelina con un mecanismo de acción similar.

Sitaxentan: Un antagonista selectivo del receptor de endotelina-A

Unicidad

Bosentan Hidrato es único en su acción antagonista dual sobre los receptores de endotelina-A y endotelina-B, mientras que algunos compuestos similares pueden dirigirse selectivamente a solo un tipo de receptor. Esta acción dual hace que Bosentan Hidrato sea particularmente eficaz en el tratamiento de la hipertensión arterial pulmonar .

Actividad Biológica

Bosentan hydrate is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). It functions by blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor that contributes to vascular remodeling and increased pulmonary artery pressure. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, pharmacokinetics, and relevant case studies.

Bosentan selectively antagonizes both endothelin receptor types, ET and ET, which are involved in the pathophysiology of PAH. Elevated levels of ET-1 in patients with PAH lead to vasoconstriction and proliferation of vascular smooth muscle cells. By inhibiting these receptors, bosentan reduces vascular resistance and improves blood flow.

- Affinity : Bosentan exhibits a higher affinity for ET receptors compared to ET receptors, which plays a crucial role in its therapeutic effects in PAH management .

- Oxidative Stress Reduction : Studies indicate that bosentan treatment reduces oxidative stress markers associated with PAH, thereby preserving endothelial function .

Pharmacokinetics

The pharmacokinetic profile of bosentan is characterized by high protein binding (>98%), primarily to albumin. It is well-absorbed after oral administration, with a bioavailability of approximately 45-50%. The peak plasma concentration occurs within 3-5 hours post-administration .

| Parameter | Value |

|---|---|

| Bioavailability | 45-50% |

| Peak Plasma Concentration | 3-5 hours |

| Half-life | ~5 hours |

| Volume of Distribution | 18 L |

| Protein Binding | >98% (mainly albumin) |

Study on Pulmonary Hypertension

A significant study explored the effects of bosentan on rats with occlusive-angioproliferative pulmonary hypertension induced by SU5416. The treatment with bosentan (250 mg/kg/day) demonstrated:

- Reduced Right Ventricular Pressure : Prevented increases in right ventricular peak systolic pressure (RVPSP).

- Decreased Oxidative Stress : Marked reduction in oxidative stress markers and protein nitration.

- Inhibition of Vascular Cell Proliferation : Attenuated pulmonary vascular cell proliferation, suggesting its protective role against disease progression .

Pediatric Population Study

In a clinical assessment involving pediatric patients with PAH, pharmacokinetic parameters were evaluated after administering bosentan at doses of 2 mg/kg and 4 mg/kg:

| Treatment Dose (mg/kg) | AUC (ng.h/ml) | Cmax (ng/ml) | Tmax (h) |

|---|---|---|---|

| 2 | 4364 ± 2909 | 733 ± 482 | 3.1 ± 2.4 |

| 4 | 3869 ± 2236 | 761 ± 518 | 3.0 ± 1.8 |

The results indicated no significant increase in exposure when the dose was doubled, highlighting the drug's pharmacokinetic consistency across different age groups .

Propiedades

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTRWVVIEPWAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873178 | |

| Record name | Bosentan hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157212-55-0 | |

| Record name | Bosentan monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.